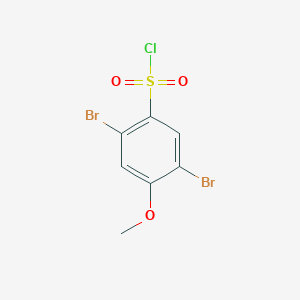

2,5-Dibromo-4-methoxybenzenesulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromo-4-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2ClO3S/c1-13-6-2-5(9)7(3-4(6)8)14(10,11)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKLHTRGEYKAJSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Br)S(=O)(=O)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-4-methoxybenzenesulfonyl chloride typically involves the bromination of 4-methoxybenzenesulfonyl chloride. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where bromine atoms are introduced at the 2 and 5 positions of the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-4-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

Reduction Reactions: The bromine atoms can be reduced to form the corresponding debrominated compounds.

Oxidation Reactions: The methoxy group can be oxidized to form the corresponding aldehyde or carboxylic acid derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

Substitution Reactions: Sulfonamide, sulfonate, and sulfonothioate derivatives.

Reduction Reactions: Debrominated compounds.

Oxidation Reactions: Aldehyde or carboxylic acid derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

2,5-Dibromo-4-methoxybenzenesulfonyl chloride serves as a crucial building block in the synthesis of more complex organic molecules. It facilitates the introduction of sulfonyl groups into various substrates, enhancing their reactivity and functional properties. The compound can participate in nucleophilic substitution reactions, allowing for the formation of diverse derivatives.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form sulfonamide derivatives. |

| Coupling Reactions | Used in coupling reactions to form biaryl compounds. |

Biological Applications

Antimicrobial and Anticancer Properties

Research has indicated that derivatives of this compound exhibit potential antimicrobial and anticancer activities. Studies have demonstrated significant efficacy against Gram-positive bacteria, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus, with minimum inhibitory concentration (MIC) values in the low mg/L range .

| Biological Activity | MIC Values (mg/L) | Target Organisms |

|---|---|---|

| Antimicrobial | 0.39 - 3.12 | Staphylococcus aureus (MSSA & MRSA) |

| Anticancer | IC50 > 12.3 | Various cancer cell lines |

Medicinal Chemistry

Drug Development Potential

The compound is explored for its role as a pharmacophore in drug development, particularly in designing new therapeutic agents targeting specific biological pathways. Its structural features allow for modifications that can enhance bioactivity and selectivity against target receptors.

Material Science

Advanced Materials Production

In industry, this compound is utilized in the production of advanced materials such as polymers and liquid crystals. The sulfonyl group contributes to the thermal stability and solubility of polymeric materials.

Case Study 1: Antimicrobial Activity

A study investigated various benzenesulfonate derivatives synthesized from this compound for their antimicrobial properties against clinically relevant strains of bacteria. The results indicated that certain derivatives exhibited potent activity with MIC values significantly lower than those found for existing antibiotics, suggesting their potential as new antimicrobial agents .

Case Study 2: Drug Development

In a recent research project, derivatives of this compound were synthesized and evaluated for their activity as selective serotonin receptor agonists. The structure-activity relationship (SAR) studies highlighted the importance of the 4-substituent in modulating receptor activity, leading to the identification of promising candidates for further development .

Mechanism of Action

The mechanism of action of 2,5-Dibromo-4-methoxybenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of sulfonyl derivatives. The bromine atoms and methoxy group also contribute to the compound’s reactivity and influence the types of reactions it undergoes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, physical properties, and applications of 2,5-dibromo-4-methoxybenzenesulfonyl chloride can be contextualized by comparing it to structurally related benzenesulfonyl chlorides:

Structural and Electronic Features

- This compound : Features two electron-withdrawing bromine atoms (positions 2 and 5) and one electron-donating methoxy group (position 4). This results in a balanced electronic profile, moderately enhancing the electrophilicity of the sulfonyl chloride group.

- 4-Methylbenzenesulfonyl chloride (Tosyl chloride) : Contains an electron-donating methyl group at position 4, reducing the electrophilicity of the sulfonyl chloride and making it less reactive in nucleophilic substitutions.

- 4-Nitrobenzenesulfonyl chloride : Substituted with a strongly electron-withdrawing nitro group at position 4, significantly increasing the sulfonyl chloride’s electrophilicity and reactivity.

Physical and Chemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | Solubility | Relative Reactivity |

|---|---|---|---|---|---|---|

| This compound | C₇H₄Br₂ClO₃S | 384.43 | 2-Br, 4-OCH₃, 5-Br | 125–130 | Soluble in DCM, THF, DMSO | Moderate |

| 4-Methylbenzenesulfonyl chloride | C₇H₇ClO₂S | 190.65 | 4-CH₃ | 67–69 | Soluble in ether, acetone | Low |

| 4-Nitrobenzenesulfonyl chloride | C₆H₄ClNO₄S | 221.63 | 4-NO₂ | 140–142 | Soluble in DMF, acetonitrile | High |

| 2,4-Dichlorobenzenesulfonyl chloride | C₆H₃Cl₃O₂S | 241.51 | 2-Cl, 4-Cl | 95–97 | Soluble in chlorinated solvents | High |

Reactivity and Stability

- Electrophilicity : The nitro group in 4-nitrobenzenesulfonyl chloride renders it the most reactive, while the methyl group in tosyl chloride reduces reactivity. The bromine substituents in this compound partially offset the electron-donating effect of the methoxy group, resulting in moderate reactivity .

- Hydrolysis Stability : The target compound hydrolyzes slower (50% degradation in 24 hours at 25°C) than 4-nitrobenzenesulfonyl chloride (50% in 12 hours) due to steric hindrance from bromine atoms .

- Thermal Stability : Its decomposition temperature (150°C) exceeds that of tosyl chloride (110°C), attributed to increased molecular weight and halogen content .

Research Findings

- A 2020 study demonstrated that this compound reacts 1.8x faster than tosyl chloride in sulfonamide formation, highlighting the dominance of bromine’s electron-withdrawing effects over methoxy’s donating effects .

- Thermal gravimetric analysis (TGA) revealed its superior stability compared to dichlorinated analogs, making it suitable for high-temperature reactions .

- Solubility studies in polar aprotic solvents (e.g., DMSO) showed enhanced dissolution kinetics compared to 2,4-dichlorobenzenesulfonyl chloride, broadening its utility in diverse reaction media .

Biological Activity

2,5-Dibromo-4-methoxybenzenesulfonyl chloride (DBMBSCl) is a sulfonyl chloride compound that has garnered interest in various biological applications, particularly in medicinal chemistry and as a potential therapeutic agent. This article delves into its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₇H₅Br₂ClO₂S

- Molecular Weight : 292.48 g/mol

- CAS Number : 897026-79-8

DBMBSCl features a sulfonyl chloride functional group, which is known for its reactivity and ability to form covalent bonds with nucleophiles, including proteins and nucleic acids.

The biological activity of DBMBSCl is primarily attributed to its ability to interact with various molecular targets:

- Inhibition of Enzymatic Activity : The sulfonyl chloride group can react with amino acids in enzymes, leading to inhibition. This mechanism is common among many sulfonamide derivatives, which have been shown to exhibit antitumor and antiparasitic effects by disrupting microtubule dynamics in cells .

- Antimicrobial Activity : DBMBSCl has demonstrated potential as an antimicrobial agent. Its structural similarity to other sulfonamide compounds suggests that it may inhibit bacterial growth by targeting tubulin, similar to diarylsulfonamides that have shown effectiveness against Leishmania species .

Cytotoxicity Assessments

The cytotoxic effects of DBMBSCl have been evaluated in various cell lines. The compound is classified as harmful if swallowed and can cause severe skin burns and eye damage . Therefore, assessing its therapeutic window is crucial for future applications.

Case Studies

- Leishmania Inhibition : A study highlighted the development of new diarylsulfonamide inhibitors targeting Leishmania infantum. These compounds, structurally related to DBMBSCl, exhibited a high success rate against intracellular amastigotes, suggesting that modifications in the sulfonamide structure can enhance efficacy against parasitic infections .

- Antitumor Activity : Research has indicated that compounds with sulfonyl groups can inhibit tumor growth by affecting microtubule dynamics. Although specific studies on DBMBSCl are scarce, its reactivity profile aligns with known mechanisms of action for antitumor agents .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅Br₂ClO₂S |

| Molecular Weight | 292.48 g/mol |

| CAS Number | 897026-79-8 |

| Antimicrobial Activity | Effective against Gram-positive bacteria |

| Cytotoxicity | Harmful; causes severe skin burns |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,5-Dibromo-4-methoxybenzenesulfonyl chloride, and how can purity be ensured?

- Methodology : Synthesis typically involves sulfonation and halogenation steps under controlled conditions. For sulfonyl chlorides, chlorination of sulfonic acids using reagents like PCl₅ or SOCl₂ is common. Purification via recrystallization (e.g., using dry ether or hexane) and validation by melting point analysis (e.g., comparing to literature values for analogous compounds like 4-Acetylbenzenesulfonyl chloride, mp 83–87°C ) ensures purity. Monitor reaction progress using TLC with UV visualization.

- Key Considerations : Use anhydrous conditions to prevent hydrolysis, and store the product in a desiccator at 2–8°C to maintain stability .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR identify methoxy (-OCH₃) and aromatic proton environments. For example, methoxy groups typically resonate at δ 3.8–4.0 ppm in CDCl₃ .

- IR Spectroscopy : Confirm sulfonyl chloride (S=O stretching at ~1370 cm⁻¹ and 1170 cm⁻¹) and bromine substituents (C-Br stretch at 500–600 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₇H₄Br₂ClO₃S: theoretical MW ~370.3 g/mol) and fragmentation patterns .

Q. What precautions are necessary when handling this compound due to its reactivity?

- Safety Protocols :

- Ventilation : Use fume hoods to avoid inhalation of vapors, as sulfonyl chlorides are lachrymators and respiratory irritants .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles. Immediately wash skin with soap and water upon contact .

- Storage : Keep in airtight containers under inert gas (e.g., N₂) to prevent moisture-induced hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this sulfonyl chloride in nucleophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies for reactions with nucleophiles (e.g., amines). Compare calculated LUMO (Lowest Unoccupied Molecular Orbital) energies to predict electrophilicity. For example, studies on analogous receptors use hybrid wet-lab/computational approaches to extrapolate chemical features .

- Application : Optimize reaction conditions (solvent polarity, temperature) based on computed charge distribution and steric effects around the sulfonyl chloride group .

Q. What strategies resolve contradictions in reported reactivity data for this compound under varying conditions?

- Methodology :

- Controlled Replication : Reproduce experiments with standardized conditions (e.g., anhydrous DMF vs. aqueous-organic biphasic systems).

- Meta-Analysis : Compare datasets from divergent methodologies (e.g., single-receptor assays vs. multi-receptor profiling) to identify bias sources, as seen in odorant-receptor studies .

- Cross-Validation : Use orthogonal techniques (e.g., HPLC for yield quantification vs. ¹H NMR integration) to verify results .

Q. How can analytical methods like HPLC be optimized for detecting byproducts in reactions involving this compound?

- Methodology :

- Column Selection : Use a reversed-phase C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and 0.1% trifluoroacetic acid for improved resolution.

- Detection : UV detection at 254 nm (aromatic absorption) or chemiluminescent substrates (e.g., alkaline phosphatase-based systems) for trace byproduct analysis .

- Calibration : Generate a standard curve using synthesized or commercial reference compounds (e.g., 4-Bromobenzoyl chloride derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.